2,4,5-Trimethylaniline is an organic compound with the molecular formula C₉H₁₃N and a CAS number of 137-17-7. It appears as white crystals or beige powder and is characterized by the presence of three methyl groups attached to the aniline structure at the 2, 4, and 5 positions. This compound is notable for its aromatic properties and is classified as a tertiary amine due to the nitrogen atom bonded to three carbon atoms.
2,4,5-Trimethylaniline is insoluble in water but can react with acids, undergoing exothermic neutralization reactions to form salts and water . Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis.
2,4,5-Trimethylaniline's mechanism of action depends on the specific reaction it's involved in.
It is used as a standard in HPLC analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys, highlighting potential safety concerns in children's products [].
2,4,5-Trimethylaniline serves as a standard in LC-MS/MS analysis for the determination of aromatic amines present in mainstream waterpipe smoke, aiding research on the potential health risks associated with waterpipe tobacco use [].
Research indicates that 2,4,5-trimethylaniline exhibits various biological activities. It has been studied for its potential toxicity and carcinogenic properties. The compound has been listed under Proposition 65 due to concerns regarding its potential carcinogenic effects when exposed to humans . Additionally, studies have shown that it may have neurotoxic effects and could impact reproductive health .
Several methods have been developed for synthesizing 2,4,5-trimethylaniline:
2,4,5-Trimethylaniline serves multiple purposes across various industries:
Studies on the interactions of 2,4,5-trimethylaniline with other compounds reveal significant considerations for safety and efficacy:
In comparing 2,4,5-trimethylaniline with similar compounds such as 2,4-dimethylaniline and 2,6-dimethylaniline, several unique characteristics emerge:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4,5-Trimethylaniline | C₉H₁₃N | Three methyl groups; potential carcinogenicity |
2,4-Dimethylaniline | C₈H₁₁N | Two methyl groups; less toxic than its counterpart |
2,6-Dimethylaniline | C₈H₁₁N | Similar structure but different substitution pattern |
The uniqueness of 2,4,5-trimethylaniline lies in its specific arrangement of methyl groups which affects its reactivity and biological activity compared to other dimethylated anilines. This distinct configuration contributes to its specific applications and safety considerations in industrial use.
2,4,5-Trimethylaniline first gained prominence in the early 20th century as a precursor to the azo dye Ponceau 3R (FD&C Red No. 1), which was widely used in food and cosmetics until regulatory concerns arose in the 1960s. Initial synthesis routes relied on iron powder reduction of nitro precursors, but these methods suffered from low yields (≤93%) and impurities. The compound’s industrial utility declined after the U.S. Food and Drug Administration revoked its certification due to toxicity concerns, though it retained provisional status for limited applications until 1968.
Key historical milestones include:
The compound’s electron-rich aromatic system and steric effects from methyl groups make it a valuable building block for:
2,4,5-Trimethylaniline facilitates the preparation of quinoline and indole derivatives through Skraup and Bischler-Möhlau reactions. Its methyl substituents enhance regioselectivity in electrophilic substitutions, enabling targeted functionalization.
Nickel-catalyzed hydrogenation of 2,4,5-trimethylnitrobenzene has emerged as a high-yield (≥95%) alternative to traditional reduction methods. This process operates at 1–3 MPa hydrogen pressure and 170°C, achieving >99% purity:
Table 1: Comparison of Synthesis Methods
Parameter | Iron Powder Reduction (Legacy) | Catalytic Hydrogenation (Modern) |
---|---|---|
Yield | 93% | 95–96% |
Purity | 95% | >99% |
Byproduct Formation | High | Negligible |
The compound exhibits limited water solubility (1.5 g/L at 28.7°C) but dissolves readily in polar aprotic solvents. Its pKa of 5.01 enables salt formation with strong acids, enhancing stability for storage and transport.
Recent studies focus on optimizing synthetic pathways and expanding applications in materials science:
A 2025 patent demonstrated a nitration-hydrogenation cascade process using mixed sulfuric-nitric acid (75:25 w/w) followed by Ni-catalyzed hydrogenation, reducing raw material costs by 43% compared to legacy methods.
Density functional theory (DFT) analyses have elucidated the compound’s resonance stabilization mechanisms, revealing charge delocalization patterns that explain its preferential reactivity at the para position.
Ongoing investigations explore its use as a crosslinking agent in epoxy resins, where its rigid aromatic structure enhances thermal stability (decomposition onset >232°C).
Global regulatory agencies have issued divergent classifications:
Table 2: Regulatory Overview
While the European Union mandates hazard labeling under Regulation (EC) No. 1272/2008, U.S. regulations permit limited industrial use with engineering controls.
The industrial production of 2,4,5-trimethylaniline primarily involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by catalytic hydrogenation. Pseudocumene, a readily available petrochemical derivative, undergoes nitration using a mixed acid system (nitric acid and sulfuric acid) to introduce a nitro group at the para-position relative to the existing methyl groups. This reaction predominantly yields 5-nitropseudocumene (1,2,4-trimethyl-5-nitrobenzene) and a minor fraction of 6-nitropseudocumene, with a reported isomer ratio of 9:1 under optimized conditions [6] [7].
The nitration step is conducted at temperatures below 10°C to minimize oxidative side reactions and enhance positional selectivity [6]. Subsequent catalytic hydrogenation of the nitro intermediate employs palladium or nickel catalysts in a solvent such as methanol or ethanol, achieving near-quantitative conversion to 2,4,5-trimethylaniline. Industrial facilities often integrate continuous-flow reactors to improve efficiency and scalability, with typical yields exceeding 85% [7].
Laboratory synthesis of 2,4,5-trimethylaniline mirrors industrial methods but employs batch-scale apparatus and alternative reducing agents. A common protocol involves:
Nitration of Pseudocumene:
Pseudocumene is reacted with fuming nitric acid (90%) in glacial acetic acid at 0–5°C for 4–6 hours. The crude nitration mixture is quenched with ice water, and the organic layer is extracted using dichloromethane [6].
Reduction of Nitro Intermediate:
The isolated 5-nitropseudocumene is reduced using iron powder and hydrochloric acid in aqueous ethanol. This method, though less environmentally friendly than catalytic hydrogenation, is cost-effective for small-scale production, yielding 2,4,5-trimethylaniline with 70–75% purity after distillation [4].
For higher purity, laboratories may utilize sodium dithionite (Na₂S₂O₄) in alkaline media, which selectively reduces nitro groups without affecting methyl substituents [5].
Key parameters influencing the synthesis of 2,4,5-trimethylaniline include:
Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
---|---|---|---|---|
Catalytic Hydrogenation | 88–92 | 98–99 | High | Low (recyclable catalyst) |
Iron-Powder Reduction | 70–75 | 85–90 | Low | High (acidic waste) |
Sodium Dithionite Reduction | 80–85 | 95–97 | Moderate | Moderate (sulfide byproducts) |
Catalytic hydrogenation outperforms traditional methods in yield and sustainability but requires significant capital investment. Iron-mediated reduction remains prevalent in regions with limited access to advanced catalytic infrastructure [4] [7].
Recent advancements emphasize sustainable practices:
Solid acid catalysts (e.g., zeolites or sulfonated carbon) enable nitration without sulfuric acid, reducing corrosive waste. For example, nitration of pseudocumene using nitric acid and a β-zeolite catalyst achieves 80% conversion with 90% selectivity for 5-nitropseudocumene [5].
Microwave irradiation accelerates hydrogenation reactions, cutting processing time by 50% and energy consumption by 30% compared to conventional heating [5].
Immobilized nitroreductase enzymes have demonstrated feasibility in reducing nitroarenes to aromatic amines under mild conditions (pH 7, 30°C), though scalability challenges persist [7].
Acute Toxic;Health Hazard;Environmental Hazard